molecular formula C21H20FN3O B11150742 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11150742
M. Wt: 349.4 g/mol
InChI Key: PMXCHUZWZBGLDP-UHFFFAOYSA-N
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Description

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide: belongs to the indole class of compounds. Indole derivatives have garnered significant interest due to their diverse biological activities.

  • The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, indoles are crystalline and colorless, often possessing specific odors .
  • Preparation Methods

      Synthetic Routes: One common method for synthesizing indoles is the Fischer indole synthesis. For our compound, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).

      Industrial Production: While specific industrial production methods for this compound may not be widely documented, the Fischer indole synthesis can be adapted for large-scale production.

  • Chemical Reactions Analysis

      Reactivity: can undergo various reactions typical of indoles, including electrophilic substitution due to π-electron delocalization.

      Common Reagents and Conditions: Reactions involving halogenation, alkylation, and acylation are relevant

      Major Products: These reactions lead to derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

      Chemistry: Indole derivatives find applications in organic synthesis, ligand design, and material science.

      Biology: They serve as building blocks for bioactive molecules, including natural products and pharmaceuticals.

      Medicine: Some indole-based drugs exhibit antiviral, anti-inflammatory, and anticancer properties.

      Industry: Indoles are used in the synthesis of dyes, fragrances, and agrochemicals.

  • Mechanism of Action

    • The specific mechanism of action for our compound may vary based on its biological target. It could interact with receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Our compound’s unique features lie in its specific substitution pattern and functional groups.

      Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid (a plant hormone), and various pharmaceuticals, share the indole scaffold.

    Properties

    Molecular Formula

    C21H20FN3O

    Molecular Weight

    349.4 g/mol

    IUPAC Name

    N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide

    InChI

    InChI=1S/C21H20FN3O/c1-24-14-16(18-4-2-3-5-19(18)24)12-21(26)23-9-11-25-10-8-15-6-7-17(22)13-20(15)25/h2-8,10,13-14H,9,11-12H2,1H3,(H,23,26)

    InChI Key

    PMXCHUZWZBGLDP-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

    Origin of Product

    United States

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